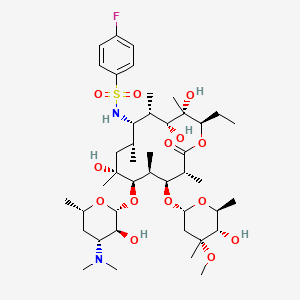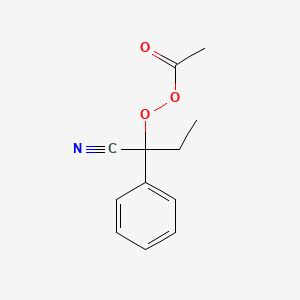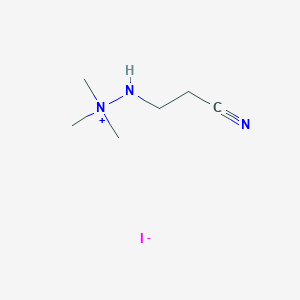![molecular formula C13H13NOS B14600726 Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-09-0](/img/structure/B14600726.png)
Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is a chemical compound with a complex structure that includes a methanone group attached to a 4-methylphenyl and a 2-(methylthio)-1H-pyrrol-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with 2-(methylthio)-1H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the pyrrole and methylthio groups.
4-Methylbenzophenone: Contains the 4-methylphenyl group but not the pyrrole or methylthio groups.
Phenyl p-tolyl ketone: Another related compound with a simpler structure.
Uniqueness
Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the presence of both the pyrrole and methylthio groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
61201-09-0 |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC名 |
(4-methylphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-10(6-4-9)12(15)11-7-8-14-13(11)16-2/h3-8,14H,1-2H3 |
InChIキー |
JNSRPYVTAJWSKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
